Thiazole-4-carboxaldehyde
Overview
Description
Thiazole-4-carboxaldehyde is a heterocyclic organic compound with the molecular formula C4H3NOS. It features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, a versatile scaffold in medicinal chemistry known for its diverse biological activities . This compound is used as an intermediate in the synthesis of various pharmaceuticals and biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazole-4-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of thiazole with formylating agents. For instance, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is a widely used method . Another method involves the oxidation of thiazole-4-methanol using oxidizing agents like pyridinium chlorochromate (PCC) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: Thiazole-4-carboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Thiazole-4-carboxylic acid
Reduction: Thiazole-4-methanol
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Thiazole-4-carboxaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of thiazole-4-carboxaldehyde and its derivatives involves interactions with various molecular targets and pathways. For example, some thiazole derivatives exhibit anticancer activity by inhibiting enzymes like inosine monophosphate dehydrogenase (IMPDH) and inducing apoptosis in cancer cells . Other derivatives may act as antimicrobial agents by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Comparison with Similar Compounds
- Thiazole-2-carboxaldehyde
- Thiazole-5-carboxaldehyde
- Thiazole-4-methanol
- Thiazole-4-carboxylic acid
Properties
IUPAC Name |
1,3-thiazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NOS/c6-1-4-2-7-3-5-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFKSVINLIQRKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376815 | |
Record name | Thiazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3364-80-5 | |
Record name | Thiazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Thiazole-4-carboxaldehyde used in the development of potential radiopharmaceutical imaging agents?
A1: While this compound itself doesn't possess inherent radioimaging properties, it serves as a valuable building block in synthesizing more complex molecules with potential applications in this field. For instance, it can be used to create ligands containing thiazole rings, which can then be coordinated to technetium or rhenium tricarbonyl complexes. [] These complexes are being investigated for their potential as diagnostic imaging agents. [] The thiazole ring's ability to coordinate with these metals makes this compound a crucial starting material in developing novel radiopharmaceuticals.
Q2: What are the potential advantages of using Rhenium complexes derived from this compound in radiopharmaceutical research?
A2: Rhenium complexes, particularly those incorporating ligands derived from this compound, offer a safer alternative for studying the chemical behavior of potential radiopharmaceuticals. [] Unlike their technetium counterparts, rhenium complexes lack radioactivity, minimizing potential radiation damage during in vitro and in vivo studies. [] This allows researchers to thoroughly investigate the coordination chemistry, stability, and biodistribution of these complexes without the complications associated with radioactivity. The insights gained from studying rhenium analogs can then guide the development and optimization of technetium-based radiopharmaceuticals.
Q3: Has computational chemistry been used to study this compound and its derivatives?
A3: Yes, computational methods are valuable tools for investigating the properties of this compound and its derivatives. Researchers have employed quantum chemical calculations using various methods like B3LYP and CBS-APNO to evaluate electronic properties such as EHOMO, ELUMO, dipole moment, and molecular volume. [] These calculations provide insights into the reactivity, stability, and potential interactions of these compounds with other molecules. The information obtained from computational studies can be further used to develop quantitative structure-activity relationship (QSAR) models, predicting the properties and activities of new this compound derivatives.
Q4: What synthetic strategies utilize this compound to create potentially bioactive compounds?
A4: this compound serves as a versatile starting material for synthesizing a variety of potentially bioactive molecules. One approach involves its condensation reaction with compounds like 1,3-cyclohexanedione and alkyl 3-aminocrotonate to yield 4-(2-methyl-thiazol-4-yl)-hexahydroquinoline derivatives. [] Furthermore, reacting this compound with benzoyl acetone and thiourea leads to the formation of 1,4-dihydropyrimidine derivatives. [] These synthetic routes highlight the utility of this compound in constructing diverse heterocyclic scaffolds, which are commonly found in various pharmaceuticals and biologically active compounds.
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